molecular formula C18H14ClN3O3S B2731323 methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318237-99-9

methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B2731323
CAS RN: 318237-99-9
M. Wt: 387.84
InChI Key: KAYVCKFGCZSLAN-RGVLZGJSSA-N
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Description

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Biological Activity

A notable area of research involving the structural relatives of methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate encompasses the synthesis of novel compounds with potential biological activities. For instance, comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized, demonstrating synergistic effects in combination with temozolomide, a primary antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018). This indicates the potential for chemical derivatives of this compound to enhance the efficacy of existing cancer treatments through chemical modification and combination therapy.

Green Chemistry Approaches

Research has also focused on developing environmentally friendly synthetic methods for related compounds, such as the one-pot synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate derivatives. This method emphasizes operational simplicity, high yields, and the avoidance of toxic catalysts and hazardous solvents, showcasing the potential for green chemistry in the synthesis of complex molecules (Yadav et al., 2021).

Crystal Structure and Molecular Docking Studies

The crystal structure analysis and molecular docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have provided insights into their potential as COX-2 inhibitors. These studies help understand the molecular basis of drug-receptor interactions, guiding the design of more effective therapeutic agents (Al-Hourani et al., 2015).

Antimicrobial and Anticancer Properties

The exploration of novel pyrazoles for drug discovery has led to the synthesis of compounds with promising antioxidant, anti-breast cancer, and anti-inflammatory properties. Such studies are crucial for identifying new therapeutic agents with specific molecular targets, such as COX-2 and phosphoinositide-3-kinase, which play significant roles in inflammation and cancer (Thangarasu et al., 2019).

Material Science Applications

Beyond biomedical applications, research into the chemical synthesis of related compounds extends to materials science. For example, transparent polyimides with high refractive indices and small birefringences have been developed from thiophenyl-substituted benzidines, indicating the potential for applications in optoelectronics and advanced materials (Tapaswi et al., 2015).

properties

IUPAC Name

methyl 5-(4-chlorophenyl)sulfanyl-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-25-18(23)16-15(11-20-24)17(26-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-11,24H,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYVCKFGCZSLAN-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.